REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.C1N=CN([C:15]([N:17]2C=N[CH:19]=[CH:18]2)=[O:16])C=1>O1CCOCC1>[CH3:1][C:2]1[CH:7]=[C:6]([NH:8][C:15]([NH:17][C:18]2[CH:19]=[C:4]([CH3:5])[N:3]=[C:2]([CH3:7])[CH:1]=2)=[O:16])[CH:5]=[C:4]([CH3:9])[N:3]=1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=C1)N)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
891 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
purified by FC (SiO2, EtOAc-MeOH)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC(=C1)NC(=O)NC1=CC(=NC(=C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |